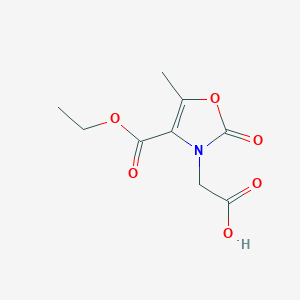
2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid is a chemical compound belonging to the oxazole class, characterized by its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a 1,3-oxazole ring substituted with an ethoxycarbonyl group and a methyl group, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of β-keto esters with hydrazines or by the reaction of isocyanates with β-keto esters.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the oxazole ring using ethyl chloroformate in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-(4-Methoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid: Similar structure with a methoxycarbonyl group instead of ethoxycarbonyl.
2-(4-Ethoxycarbonyl-2-oxo-1,3-oxazol-3-yl)acetic acid: Lacks the methyl group on the oxazole ring.
2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both the ethoxycarbonyl and methyl groups on the oxazole ring provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-3-15-8(13)7-5(2)16-9(14)10(7)4-6(11)12/h3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWANAYOYFUMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)N1CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














